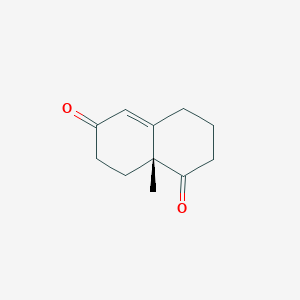

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

Übersicht

Beschreibung

Alternariol-Monomethylether: ist ein sekundärer Metabolit, der von Pilzen der Gattung Alternaria produziert wird. Er gehört zur Klasse der Polyketidverbindungen und ist strukturell mit Alternariol verwandt. Alternariol-Monomethylether ist bekannt für sein gelbes kristallines Aussehen und seine Löslichkeit in organischen Lösungsmitteln. Er wurde in verschiedenen Lebensmitteln nachgewiesen, darunter Tomaten, Nüsse und Getreide .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Alternariol-Monomethylether kann durch Methylierung von Alternariol synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Alternariol-Monomethylether beinhaltet die Kultivierung von Alternaria-Pilzen unter kontrollierten Bedingungen. Die Pilze werden in nährstoffreichen Medien gezüchtet, und die sekundären Metaboliten werden mit organischen Lösungsmitteln extrahiert. Der Rohextrakt wird dann mit chromatographischen Techniken gereinigt, um Alternariol-Monomethylether zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alternariol-Monomethylether durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Er kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können ihn in Dihydroderivate umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Dihydroderivaten.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Alternariol-Monomethylether wird als Modellverbindung zur Untersuchung der Biosynthese von Polyketiden verwendet. Er dient als Referenzstandard in der analytischen Chemie zum Nachweis und zur Quantifizierung von Mykotoxinen in Lebensmitteln .

Biologie: In der biologischen Forschung wird Alternariol-Monomethylether auf seine zytotoxischen und genotoxischen Wirkungen untersucht. Er wird verwendet, um die Mechanismen der Pilzpathogenität und die Auswirkungen von Mykotoxinen auf die menschliche Gesundheit zu untersuchen .

Medizin: Alternariol-Monomethylether hat sich als potenzielles antimikrobielles Mittel erwiesen. Er zeigt Aktivität gegen Methicillin-resistente Staphylococcus aureus und andere pathogene Bakterien. Die Forschung ist im Gange, um seine Verwendung bei der Entwicklung neuer Antibiotika zu untersuchen .

Industrie: In der Agrarindustrie wird Alternariol-Monomethylether auf seine Rolle bei Pflanzenkrankheiten untersucht, die durch Alternaria-Pilze verursacht werden. Er wird auch auf sein Potenzial für die Entwicklung natürlicher Pestizide untersucht .

Wirkmechanismus

Alternariol-Monomethylether übt seine Wirkungen aus, indem er wichtige physiologische und biochemische Prozesse in Zellen stört. Er hemmt die Entwindungsaktivität von Topoisomerasen, die Enzyme, die an der DNA-Replikation und Zellteilung beteiligt sind. Diese Störung führt zu einem Zellzyklusarrest und Apoptose in pathogenen Bakterien . Zusätzlich kann Alternariol-Monomethylether oxidativen Stress induzieren und zelluläre Komponenten schädigen, was zu seinen zytotoxischen Wirkungen beiträgt .

Wirkmechanismus

Alternariol monomethyl ether exerts its effects by interfering with key physiological and biochemical processes in cells. It inhibits the unwinding activity of topoisomerases, which are enzymes involved in DNA replication and cell division. This disruption leads to cell cycle arrest and apoptosis in pathogenic bacteria . Additionally, alternariol monomethyl ether can induce oxidative stress and damage cellular components, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Alternariol: Strukturell ähnlich Alternariol-Monomethylether, aber ohne die Methylgruppe.

Tenuazonsäure: Ein weiterer sekundärer Metabolit, der von Alternaria-Pilzen mit unterschiedlichen biologischen Aktivitäten produziert wird.

Altenuen: Eine verwandte Verbindung mit unterschiedlichen chemischen Eigenschaften und biologischen Wirkungen.

Einzigartigkeit: Alternariol-Monomethylether ist durch seine spezifische Methylierung einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, Topoisomerasen zu hemmen und antimikrobielle Aktivität zu zeigen, unterscheidet ihn von anderen ähnlichen Verbindungen .

Biologische Aktivität

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is a naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydro-naphthalene core and two carbonyl groups. Understanding its biological activity is crucial for exploring its pharmacological potential.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 100348-93-4

- IUPAC Name : (8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione

- SMILES Notation : CC12CCC(=O)C=C1CCCC2=O

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities. Below are key findings from recent studies:

Anticancer Activity

A study published in PMC highlighted the compound's potential as an anticancer agent. It was tested against multiple cancer cell lines using the National Cancer Institute's (NCI) COMPARE analysis. The results showed significant growth inhibition in several cell lines with a strong correlation to known anticancer compounds. The compound's mechanism appears to involve the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress in cancer cells and subsequent apoptosis .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several enzymes involved in cancer progression. Specifically, it shows a strong correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular redox balance and drug metabolism. The inhibition of these enzymes suggests that this compound could be effective in overcoming drug resistance in tumor cells .

Study 1: In Vitro Cytotoxicity

In a detailed investigation of its cytotoxic properties, this compound was subjected to five-dose testing against the NCI-60 cell line panel. The results indicated that it exhibited variable cytotoxicity across different cancer types. Notably, it demonstrated lower toxicity against normal cells compared to cancerous ones .

Study 2: Mechanistic Insights

Another study explored the mechanistic pathways involved in the compound's anticancer effects. It was found to induce cell cycle arrest at the G2/M phase and activate ROS-induced apoptosis pathways. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death through oxidative stress mechanisms .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

(8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.